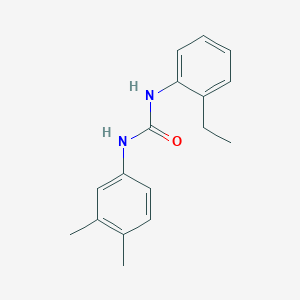![molecular formula C22H17N3O B11953829 1-cyano-N-(1-phenylethyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide](/img/structure/B11953829.png)
1-cyano-N-(1-phenylethyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-cyano-N-(1-phenylethyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide is a complex organic compound with a unique structure that combines a pyrrolo[2,1-a]isoquinoline core with a cyano group and a carboxamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyano-N-(1-phenylethyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide typically involves multi-step reactions starting from readily available precursors.
Cyclization Reaction: The initial step involves the formation of the pyrrolo[2,1-a]isoquinoline core through a cyclization reaction.
Introduction of Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent, such as acyl cyanide.
Formation of Carboxamide: The carboxamide moiety is typically formed through an acylation reaction using an appropriate acylating agent under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques .
化学反応の分析
Types of Reactions
1-cyano-N-(1-phenylethyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, to form various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Cyanating Agents: Acyl cyanide.
Acylating Agents: Various acyl chlorides or anhydrides.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted derivatives depending on the specific reagents and conditions used .
科学的研究の応用
1-cyano-N-(1-phenylethyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a topoisomerase inhibitor and cytotoxic agent, making it a candidate for anti-cancer drug development.
Biological Studies: It is used in studies to understand its interactions with biological targets and its mechanism of action at the molecular level.
Chemical Biology: The compound serves as a tool to study the structure-activity relationships of pyrrolo[2,1-a]isoquinoline derivatives.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals.
作用機序
The mechanism of action of 1-cyano-N-(1-phenylethyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide involves its interaction with specific molecular targets, such as topoisomerase enzymes. By inhibiting these enzymes, the compound can interfere with DNA replication and transcription, leading to cytotoxic effects in cancer cells . The exact pathways and molecular interactions are still under investigation, but the compound’s ability to bind to and inhibit topoisomerase is a key aspect of its biological activity .
類似化合物との比較
Similar Compounds
- 1-cyano-N-(3,5-dimethylphenyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide
- 1-cyano-N-(2,5-dimethylphenyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide
- 1-cyano-N-(2,6-diisopropylphenyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide
Uniqueness
1-cyano-N-(1-phenylethyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide is unique due to its specific substitution pattern and the presence of both cyano and carboxamide groups. This unique structure contributes to its distinct biological activities and potential as a therapeutic agent .
特性
分子式 |
C22H17N3O |
|---|---|
分子量 |
339.4 g/mol |
IUPAC名 |
1-cyano-N-(1-phenylethyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide |
InChI |
InChI=1S/C22H17N3O/c1-15(16-7-3-2-4-8-16)24-22(26)20-13-18(14-23)21-19-10-6-5-9-17(19)11-12-25(20)21/h2-13,15H,1H3,(H,24,26) |
InChIキー |
OWSWQDITHMJVEV-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC(=C3N2C=CC4=CC=CC=C43)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(3-bromophenyl)-N'-[2,2,2-trichloro-1-(formylamino)ethyl]thiourea](/img/structure/B11953771.png)
![1,4,5,6,7,11,16,17,18,19,19,20,20-Tridecachloro-12-nitrohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene](/img/structure/B11953781.png)




![2-[1-(2-Butenyl)-3-pentenyl]pyridine](/img/structure/B11953806.png)
![tert-butyl (2S)-2-amino-5-{[(4-methylphenyl)sulfonyl]amino}pentanoate](/img/structure/B11953821.png)



